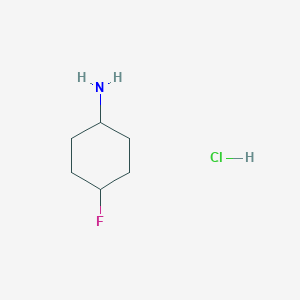

cis-4-Fluorocyclohexanamine hydrochloride

Description

cis-4-Fluorocyclohexanamine hydrochloride (CAS: 923596-01-4) is a cyclohexane derivative with a fluorine atom in the cis position relative to the protonated amine group, forming a hydrochloride salt. Its molecular formula is C₆H₁₃ClFN, with a molecular weight of approximately 153.45 g/mol . The cis configuration introduces steric and electronic effects that influence its physicochemical properties, including solubility, stability, and reactivity. This compound is primarily used in organic synthesis and pharmaceutical research as a building block for more complex molecules.

Structure

3D Structure of Parent

Propriétés

IUPAC Name |

4-fluorocyclohexan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12FN.ClH/c7-5-1-3-6(8)4-2-5;/h5-6H,1-4,8H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMCMNBQKULHRAN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1N)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13ClFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1448310-31-3, 923596-01-4 | |

| Record name | 4-fluorocyclohexan-1-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | trans-4-Fluoro-cyclohexanamine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Known Synthetic Routes for cis-4-Fluorocyclohexanamine Derivatives

While direct literature on cis-4-Fluorocyclohexanamine hydrochloride is limited, closely related compounds such as cis-4-hydroxycyclohexylamines and cis-4-substituted cyclohexylamines provide valuable synthetic insights. A key approach involves fluorination of cis-4-hydroxycyclohexylamine derivatives or their protected esters, followed by hydrolysis and amine salt formation.

Preparation via Dehydroxyfluorination of Protected cis-4-Hydroxyproline Esters

One reported method involves the stereoselective dehydroxyfluorination of optically active N-tert-butoxycarbonyl-cis-4-hydroxyproline esters. The process includes:

- Step 1: Introduction of a leaving group at the 4-hydroxy position of the protected cis-4-hydroxyproline ester.

- Step 2: Nucleophilic substitution with a fluorine source to replace the leaving group, resulting in inversion of configuration but maintaining the overall cis stereochemistry due to the cyclic constraints.

- Step 3: Hydrolysis of the ester and deprotection to yield cis-4-fluorocyclohexanamine.

- Step 4: Formation of the hydrochloride salt by treatment with hydrochloric acid.

This method leverages the stereochemical rigidity of proline derivatives to control the stereochemistry of the fluorination step and achieve high optical purity.

Catalytic Hydrogenation and Amine Substitution Strategies (Analogous Methods)

Although specific to cis-4-methylcyclohexylamine, a closely related compound, a two-step method involving catalytic hydrogenation followed by amine substitution provides a conceptual framework adaptable to fluorinated analogs:

- Step 1: Hydrogenation of 4-substituted phenylboronic acid or ester derivatives under rhodium carbon catalyst to obtain cis-4-substituted cyclohexylboronic acid or ester with high cis selectivity.

- Step 2: Amine substitution reaction using sulfamic acid and an aqueous alkali solution to convert the boronic acid/ester intermediate into the corresponding cis-4-substituted cyclohexylamine.

This approach offers advantages such as:

- High cis isomer purity (>99.5%).

- Good yields (55-81% for boronic acid intermediates).

- Catalyst recyclability (up to 7 times).

- Mild reaction conditions (60-90 °C, 1-3 MPa hydrogen pressure).

While this method is described for methyl substituents, the principles of selective hydrogenation and subsequent amine substitution could potentially be adapted for fluorinated substrates with appropriate modifications.

Data Table Summarizing Key Preparation Parameters (From Related cis-4-Substituted Cyclohexylamines)

| Step | Conditions/Parameters | Outcome/Notes |

|---|---|---|

| Hydrogenation | Catalyst: Rhodium carbon (3-5% wt) | Cis:trans ratio ~80:20 |

| Solvent: Tetrahydrofuran or Ethyl acetate | Reaction temp: 60-90 °C | |

| Pressure: 1-3 MPa hydrogen | Time: 6-12 hours | |

| Recrystallization | Solvent mixture: Methanol/Ethanol/Water (1:3-6) | Purity of cis-boronic acid/ester >98% |

| Amine substitution | Reagents: Sulfamic acid (1.3-2.5 eq), NaOH aqueous | Solvent: THF or Acetonitrile |

| Temp: Room temperature | Time: 16 hours | |

| Final salt formation | Acidification with HCl | Formation of hydrochloride salt |

| Yield | Boronic acid intermediate: 55-81% | Final amine yield not explicitly reported but high |

| Purity | Final cis-amine purity >99.5% | Catalyst reuse up to 7 cycles |

Research Findings and Analysis

- Stereoselectivity: The use of cyclic intermediates such as protected hydroxyproline esters or boronic acid esters under catalytic hydrogenation conditions favors cis isomer formation due to steric and electronic constraints.

- Fluorination Step: Direct fluorination often requires a leaving group introduction followed by nucleophilic fluorine substitution, which can invert stereochemistry but overall maintain cis configuration if carefully controlled.

- Purification: Recrystallization from solvent mixtures (e.g., methanol-water, ethanol-heptane) effectively separates cis isomers from trans isomers and impurities.

- Catalyst Efficiency: Rhodium carbon catalysts demonstrate high activity and recyclability, contributing to process scalability.

- Safety and Scalability: Hydrogenation under moderate pressure and temperature, combined with mild amine substitution conditions, provide safer and more industrially feasible routes compared to high-temperature or hazardous gas usage.

Summary and Outlook

The preparation of this compound is best approached via stereoselective fluorination of protected cis-4-hydroxycyclohexylamine derivatives or by adapting catalytic hydrogenation/amine substitution methodologies developed for structurally related cis-4-substituted cyclohexylamines. Key factors include:

- Careful control of stereochemistry during fluorination.

- Use of efficient catalysts and optimized reaction conditions.

- Effective purification by recrystallization.

- Potential for catalyst reuse and process scale-up.

Further research could focus on direct catalytic fluorination methods and improved fluorine sources to streamline synthesis, enhance yields, and reduce environmental impact.

Analyse Des Réactions Chimiques

Types of Reactions: cis-4-Fluorocyclohexanamine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert it to different amine derivatives.

Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or potassium cyanide (KCN).

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclohexanone derivatives, while reduction can produce various amine derivatives.

Applications De Recherche Scientifique

Table 1: Comparison of Synthesis Methods

Pharmacological Applications

Cis-4-Fluorocyclohexanamine hydrochloride has been investigated for its potential use in treating various diseases, particularly those related to respiratory and neurological disorders.

Respiratory Disorders

Research indicates that compounds similar to cis-4-fluorocyclohexanamine exhibit dual activity on β2 adrenergic receptors and muscarinic receptors, making them candidates for treating conditions like asthma and chronic obstructive pulmonary disease (COPD). A patent describes the use of such compounds in formulations aimed at alleviating symptoms associated with these diseases .

Neurological Disorders

The compound's structural characteristics suggest potential applications in treating neurological disorders. Its analogs have shown promise in preclinical studies as modulators for neurotransmitter systems, which could be beneficial in conditions like anxiety or depression .

Urological and Gastrointestinal Disorders

This compound may also play a role in managing urological disorders such as urinary incontinence, as well as gastrointestinal issues like irritable bowel syndrome. Its mechanism of action appears to involve modulation of smooth muscle tone through receptor interactions .

Case Study 1: Asthma Treatment

A recent study evaluated the efficacy of a compound based on cis-4-fluorocyclohexanamine in a preclinical model of asthma. The results demonstrated significant bronchodilation effects comparable to established therapies, suggesting its potential as a novel therapeutic agent .

Case Study 2: Neurological Modulation

In another investigation, researchers explored the effects of cis-4-fluorocyclohexanamine derivatives on anxiety-like behaviors in rodent models. The findings indicated that these compounds could reduce anxiety levels significantly, highlighting their potential application in treating anxiety disorders .

Table 2: Potential Future Applications

| Application Area | Potential Benefits | Current Research Status |

|---|---|---|

| Respiratory Diseases | Improved bronchodilation | Active clinical trials |

| Neurological Disorders | Anxiety reduction | Preclinical studies |

| Urological Disorders | Enhanced treatment options | Early-stage research |

Mécanisme D'action

The mechanism of action of cis-4-Fluorocyclohexanamine hydrochloride involves its interaction with specific molecular targets and pathways. For example, it can act as an inhibitor of fatty acid amide hydrolase (FAAH), an enzyme involved in the catabolism of bioactive fatty acid amides. By inhibiting FAAH, the compound can modulate the levels of endocannabinoids and other lipid transmitters in the central nervous system .

Comparaison Avec Des Composés Similaires

Key Research Findings

- Electronic Effects : Fluorine's electronegativity increases the amine's acidity compared to methyl-substituted analogs, influencing salt formation and solubility .

- Isomer-Specific Behavior : Cis isomers generally exhibit lower melting points and higher solubility in polar solvents due to disrupted crystal packing .

- Toxicity Considerations : Hydrochloride salts require careful handling to avoid respiratory or dermal exposure, though fluorine's impact on toxicity remains understudied .

Activité Biologique

Overview

Cis-4-Fluorocyclohexanamine hydrochloride is a fluorinated amine compound that has garnered interest for its potential biological activities. This compound is structurally related to cyclohexylamines, which are known for their diverse pharmacological properties, including effects on neurotransmitter systems and potential therapeutic applications. The unique configuration and functional groups of this compound contribute to its biological activity, making it a subject of investigation in various research domains.

Chemical Structure and Properties

The molecular formula for this compound is with a molecular weight of approximately 165.63 g/mol. The presence of the fluorine atom at the 4-position on the cyclohexane ring influences the compound's lipophilicity and its interaction with biological targets.

The biological activity of this compound primarily arises from its ability to interact with neurotransmitter receptors and enzymes. Its amine functionality allows it to form hydrogen bonds and electrostatic interactions with various proteins, potentially modulating their activity.

- Enzyme Modulation : This compound may influence enzyme activities involved in metabolic pathways, which could lead to altered physiological responses.

- Receptor Interaction : It may act as a ligand for specific receptors, affecting signaling pathways within cells.

Pharmacological Studies

Recent studies have explored the pharmacological potential of this compound in various contexts:

- Neuropharmacology : Research indicates that similar compounds can affect neurotransmitter release and reuptake, suggesting potential applications in treating mood disorders or neurodegenerative conditions.

- Antitumor Activity : Preliminary investigations have shown that derivatives of cyclohexylamines exhibit cytotoxic effects against certain cancer cell lines, indicating that this compound may also possess antitumor properties.

Case Studies

Several case studies have highlighted the biological effects and therapeutic potential of this compound:

- Study on Smooth Muscle Contractions : A related compound, cyclohexylamine, has been shown to induce contractions in smooth muscle tissues, suggesting that this compound may exhibit similar effects due to its structural characteristics.

- Neurite Outgrowth Stimulation : In vitro studies have demonstrated that certain amine derivatives can stimulate neurite outgrowth in neuronal cell cultures, indicating neuroprotective or regenerative potential.

Comparative Analysis

The following table summarizes the structural differences and potential activities of this compound compared to related compounds:

| Compound Name | Molecular Formula | Key Features | Potential Biological Activity |

|---|---|---|---|

| cis-4-Fluorocyclohexanamine HCl | C7H12ClF | Fluorinated amine | Modulates enzyme activity; interacts with receptors |

| Cyclohexylamine | C6H13N | Simple amine structure | Induces contractions; affects norepinephrine levels |

| trans-4-Fluorocyclohexanamine HCl | C7H12ClF | Different spatial arrangement | Varies in reactivity and interaction profile |

Research Findings

Research findings indicate that compounds similar to this compound can exhibit significant biological activities:

- Anti-inflammatory Effects : Studies suggest that some fluorinated amines can reduce inflammation markers in cell cultures.

- Antimicrobial Activity : Certain derivatives show promise as antimicrobial agents against various pathogens.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.